molecular formula C15H13ClN4 B8769144 7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine

7-chloro-N-[2-(2-pyridinyl)ethyl]-4-Quinazolinamine

Cat. No. B8769144
M. Wt: 284.74 g/mol
InChI Key: ACMYJIZQTFKUSU-UHFFFAOYSA-N
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Patent
US07547702B2

Procedure details

Analogously to example 17, 2,4,7-trichloro-quinazoline is reacted with 2-pyridin-2-yl-ethylamine to give (7-chloro-quinazolin-4-yl)-(2-pyridin-2-yl-ethyl)-amine and is further reacted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([Cl:13])=[CH:7][CH:8]=2)[N:3]=1.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][NH2:22]>>[Cl:13][C:6]1[CH:5]=[C:4]2[C:9]([C:10]([NH:22][CH2:21][CH2:20][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=3)=[N:11][CH:2]=[N:3]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=NC=NC2=C1)NCCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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